2-Amino-2-(5-morpholinofuran-2-yl)acetonitrile
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Overview
Description
2-Amino-2-(5-morpholinofuran-2-yl)acetonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the morpholine and furan rings within the molecule contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-morpholinofuran-2-yl)acetonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of 5-morpholinofuran-2-carbaldehyde with cyanide sources under basic conditions to form the desired acetonitrile derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-morpholinofuran-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions result in various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
2-Amino-2-(5-morpholinofuran-2-yl)acetonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-2-(5-morpholinofuran-2-yl)acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(5-morpholinothiophen-2-yl)acetonitrile: Similar structure but contains a thiophene ring instead of a furan ring.
2-Amino-2-(5-piperidinofuran-2-yl)acetonitrile: Contains a piperidine ring instead of a morpholine ring.
2-Amino-2-(5-morpholinopyridin-2-yl)acetonitrile: Contains a pyridine ring instead of a furan ring.
Uniqueness
2-Amino-2-(5-morpholinofuran-2-yl)acetonitrile is unique due to the combination of the morpholine and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H13N3O2 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-amino-2-(5-morpholin-4-ylfuran-2-yl)acetonitrile |
InChI |
InChI=1S/C10H13N3O2/c11-7-8(12)9-1-2-10(15-9)13-3-5-14-6-4-13/h1-2,8H,3-6,12H2 |
InChI Key |
RCNPPSWVSPIJSV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C(C#N)N |
Origin of Product |
United States |
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